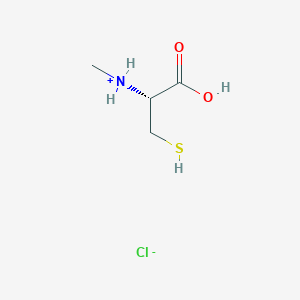

3-Mercapto-2-(methylamino)propanoic acid hydrochloride

Description

Properties

CAS No. |

14344-46-8 |

|---|---|

Molecular Formula |

C4H10ClNO2S |

Molecular Weight |

171.65 g/mol |

IUPAC Name |

(2R)-2-(methylamino)-3-sulfanylpropanoic acid;hydrochloride |

InChI |

InChI=1S/C4H9NO2S.ClH/c1-5-3(2-8)4(6)7;/h3,5,8H,2H2,1H3,(H,6,7);1H/t3-;/m0./s1 |

InChI Key |

SFZVXTJDDOYGIS-DFWYDOINSA-N |

SMILES |

CNC(CS)C(=O)O.Cl |

Isomeric SMILES |

CN[C@@H](CS)C(=O)O.Cl |

Canonical SMILES |

CNC(CS)C(=O)O.Cl |

Synonyms |

L-N-Methyl-cysteine Hydrochloride; N-Methyl-L-cysteine Hydrochloride; L-N-Methylcysteine Hydrochloride |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The synthesis begins with the protection of the thiol group in L-cysteine to prevent undesired oxidation or side reactions. A common strategy involves temporary protection using tert-butyl disulfide, followed by reaction with methylamine in an aqueous or polar aprotic solvent (e.g., dimethylformamide). The hydrochloride salt is precipitated by acidification with hydrochloric acid. Key parameters include:

Post-reaction, the product is isolated via vacuum filtration and recrystallized from ethanol or acetone to achieve >98% purity.

Enzymatic Approaches and Stereoselective Synthesis

Enzymatic methods, though less common, offer advantages in stereochemical control. A hydantoinase-mediated process, similar to the synthesis of α-methylcysteine derivatives, has been adapted for this compound.

Hydantoinase-Catalyzed Cyclization

In this method, N-carbamoyl-S-tert-butyl-D,L-α-methylcysteine undergoes enzymatic cyclization using hydantoinase, yielding D-5-tert-butylthiomethyl-5-methylhydantoin and N-carbamoyl-S-tert-butyl-L-α-methylcysteine. Subsequent hydrolysis and tert-butyl group cleavage afford the target compound.

This method achieves 85–90% overall yield with minimal racemization, making it suitable for pharmaceutical applications requiring high optical purity.

Industrial-Scale Production and Optimization

Industrial synthesis prioritizes cost-effectiveness and scalability. The reaction is typically conducted in large batch reactors with automated pH and temperature controls. Key considerations include:

Byproduct Management

Common byproducts include oxidized disulfides and over-alkylated derivatives. These are mitigated by:

-

Inert atmosphere : Nitrogen or argon prevents thiol oxidation.

-

Stepwise reagent addition : Controlled introduction of methylamine reduces dimerization.

Analytical Characterization and Quality Control

Rigorous characterization ensures compliance with pharmaceutical standards:

Spectroscopic and Chromatographic Methods

Chemical Reactions Analysis

Types of Reactions

3-Mercapto-2-(methylamino)propanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The thiol group (-SH) can be oxidized to form disulfides.

Reduction: The disulfide bonds can be reduced back to thiol groups.

Substitution: The amino group (-NH2) can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).

Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Formation of disulfides.

Reduction: Regeneration of thiol groups.

Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

Chemistry

- Intermediate in Synthesis: This compound is widely used as an intermediate in the synthesis of various bioactive compounds, including analogs of pyochelin, which are important for iron acquisition in bacteria such as Pseudomonas aeruginosa .

Biological Applications

- Sulfur Metabolism Studies: Research has focused on its role in sulfur metabolism, which is crucial for many biological processes. The compound's ability to participate in redox reactions makes it a valuable tool for studying these pathways .

- Antioxidant Properties: Its thiol group contributes to antioxidant activity, making it a candidate for studies related to oxidative stress and cellular protection mechanisms .

Medical Research

- Therapeutic Potential: Investigated for its potential therapeutic applications, including neuroprotective effects and as a precursor for developing drugs targeting various diseases .

- Drug Development: Its structural properties allow it to be modified into various derivatives that may enhance drug efficacy or reduce side effects .

Industrial Applications

- Production of Specialty Chemicals: The compound is utilized in the manufacturing of specialty chemicals and pharmaceuticals, contributing to advancements in chemical synthesis techniques .

- Biopharmaceuticals: It plays a role in biopharma production processes, aiding in the development of new therapeutic agents .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various applications:

- Study on Iron Acquisition : Research demonstrated that pyochelin analogs synthesized from this compound effectively bind iron ions, facilitating their uptake by pathogenic bacteria .

- Neuroprotective Effects : In vitro studies indicated that derivatives of this compound exhibit protective effects against neurodegenerative conditions by mitigating oxidative stress .

- Pharmaceutical Development : A recent study explored the synthesis of novel compounds derived from this compound, showing promising results in enhancing drug delivery systems .

Mechanism of Action

The mechanism of action of 3-Mercapto-2-(methylamino)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The thiol group (-SH) can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The amino group (-NH2) can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding to its targets .

Comparison with Similar Compounds

Structural Analogs: Cysteine Derivatives

Cysteine Hydrochloride (2-Amino-3-sulfanylpropanoic Acid Hydrochloride)

- Molecular Formula: C₃H₈ClNO₂S

- Molecular Weight : 157.62 g/mol

- Key Differences: Lacks the methyl group on the amino moiety.

- Applications : Widely used in cell culture media and antioxidant research. The absence of methylation reduces lipophilicity compared to the target compound .

N-Methyl-L-Cysteine Derivatives

- Example: ACS94 (3-Mercapto-2-(4-(3-thioxo-3H-1,2-dithiol-4-yl)benzamido)propanoic acid ethyl ester) Structure: Features a benzamido group and ethyl ester, enhancing H₂S-release capacity. Applications: Used in drug delivery systems for controlled hydrogen sulfide release, a property absent in the target compound .

Metal-Binding Compounds

Schiff Base Ligands (e.g., 3-Mercapto-2-[(2-methoxybenzylidene)amino]propanoic Acid)

- Structure: Contains a benzylidene group forming a Schiff base with the amino group.

- Applications : Forms Co(II) complexes for catalytic and antimicrobial applications. The target compound lacks the imine functionality required for such coordination .

Mercapto-Containing Compounds

3-Mercapto-1-hexanol

- Molecular Formula : C₆H₁₄OS

- Applications: Used in fragrance industries due to its volatile thiol character. Unlike the target compound, it lacks an amino acid backbone .

2-(1-(Mercaptomethyl)cyclopropyl)acetic Acid

- Structure : Cyclopropane ring adjacent to the mercapto group.

- Applications : Intermediate in organic synthesis; structural rigidity differentiates reactivity from the target compound .

Table 1: Comparative Analysis of Key Compounds

Industrial and Economic Considerations

The target compound is priced at €280.00/g (industrial grade, 99% purity), significantly higher than simpler mercapto compounds like 3-mercapto-1-hexanol, reflecting its specialized applications . In contrast, cysteine hydrochloride is more cost-effective due to broader availability .

Biological Activity

3-Mercapto-2-(methylamino)propanoic acid hydrochloride (commonly referred to as 3-MPA) is a thiol-containing compound that exhibits significant biological activity, particularly in the fields of microbiology and biochemistry. This article explores its mechanisms of action, applications, and relevant research findings.

- Molecular Formula : C₄H₁₀ClNO₂S

- Molecular Weight : Approximately 171.65 g/mol

- Structure : Characterized by a mercapto group (-SH) and a methylamino group (-NHCH₃), contributing to its unique biochemical properties.

- Physical Properties : The compound is typically presented as a hydrochloride salt, enhancing its solubility in aqueous solutions. It is hygroscopic and should be stored under inert conditions to maintain stability.

Mechanisms of Biological Activity

-

Antibacterial Properties :

- 3-MPA has been linked to antibiotic activity through its ability to bind to phosphate groups in bacterial cell walls, disrupting their integrity and leading to bacterial cell death.

- It has shown effectiveness against various bacterial strains by interfering with iron acquisition mechanisms essential for bacterial survival in iron-limited environments.

-

Antioxidant Role :

- The compound serves as a precursor for glutathione (GSH) synthesis, a crucial antioxidant that protects cells from oxidative stress. Research indicates that it can be converted to cysteine, another amino acid necessary for GSH production.

-

Protein Interaction :

- Due to its reactive thiol group, 3-MPA can modify proteins by reacting with free cysteine residues, facilitating studies on protein structure and function.

Case Studies and Experimental Data

Several studies have evaluated the biological activity of 3-MPA:

- Antibacterial Efficacy : In vitro studies demonstrated that 3-MPA effectively inhibits the growth of various pathogenic bacteria, including strains resistant to conventional antibiotics. The mechanism involves disrupting iron acquisition pathways critical for bacterial proliferation.

- Cytokine Modulation : Research indicates that compounds related to 3-MPA can influence cytokine release in peripheral blood mononuclear cells (PBMCs), suggesting potential applications in immunomodulation .

- Toxicity Assessments : Toxicity evaluations show that 3-MPA exhibits low cytotoxicity in cell cultures, maintaining high cell viability rates (around 94%-96%) even at elevated concentrations .

Comparative Analysis with Similar Compounds

To understand the unique aspects of 3-MPA, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| L-Cysteine | C₃H₇NO₂S | Naturally occurring amino acid; important for protein structure |

| N-Methylcysteine Hydrochloride | C₄H₉ClN₂O₂S | Methylated derivative; used in various biochemical applications |

| Pyochelin | C₁₀H₁₅N₃O₅S | Siderophore produced by Pseudomonas; involved in iron uptake |

Applications

The biological activity of 3-MPA opens avenues for various applications:

- Antimicrobial Development : As a potential antibiotic agent, it may contribute to the development of new antimicrobial therapies targeting resistant bacterial strains.

- Biochemical Research : Its role as a thiol-modifying agent makes it valuable in protein research and enzymology.

- Therapeutic Uses : Given its antioxidant properties, it may be explored for therapeutic applications related to oxidative stress and inflammation.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods for characterizing 3-mercapto-2-(methylamino)propanoic acid hydrochloride, and how should researchers interpret key spectral data?

- Methodological Answer :

-

FT-IR Spectroscopy : Focus on the S–H stretch (2500–2600 cm⁻¹) for the mercapto group and N–H stretches (3200–3500 cm⁻¹) for the methylamino group. Compare with reference spectra of structurally similar thiol-containing amino acids (e.g., cysteine derivatives) .

-

NMR : Use -NMR to resolve the methylamino proton (~δ 2.5–3.0 ppm) and the α-proton adjacent to the amino group (~δ 3.5–4.0 ppm). -NMR will show the carbonyl carbon (~170–175 ppm) and sulfur-bound carbons .

-

Mass Spectrometry : Electrospray ionization (ESI-MS) in positive ion mode will yield [M+H]⁺ peaks. Confirm molecular weight consistency with the theoretical value (171.646 g/mol) .

- Data Table :

| Technique | Key Peaks/Features | Interpretation |

|---|---|---|

| FT-IR | ~2550 cm⁻¹ (S–H) | Confirms thiol group |

| -NMR | δ 2.8 ppm (N–CH₃) | Methylamino group |

| ESI-MS | m/z 172.65 ([M+H]⁺) | Validates molecular formula |

Q. How should researchers safely handle and store this compound to avoid degradation or hazards?

- Methodological Answer :

- Storage : Store in a desiccator at 2–8°C under inert gas (e.g., argon) to prevent oxidation of the thiol group. Avoid exposure to moisture and light .

- Safety Precautions : Use PPE (gloves, goggles) due to potential skin/eye irritation. Work in a fume hood to minimize inhalation risks. In case of exposure, rinse with water for 15 minutes and seek medical advice .

- Waste Disposal : Neutralize with dilute NaOH before disposal in accordance with institutional guidelines for thiol-containing compounds .

Advanced Research Questions

Q. How can researchers design experiments to study the coordination chemistry of this compound with transition metals?

- Methodological Answer :

-

Ligand Synthesis : React the compound with Co(II), Ni(II), or Fe(II) salts under nitrogen to prevent oxidation. Use methanol/water (1:1) as a solvent system at 60°C for 6 hours .

-

Spectroscopic Analysis : Monitor ligand-to-metal charge transfer (LMCT) bands via UV-Vis (e.g., ~400–500 nm for Co(II) complexes). Use X-ray crystallography to confirm bidentate (N,S) coordination, as seen in analogous Schiff base complexes .

-

Magnetic Studies : Perform SQUID magnetometry to assess paramagnetic behavior in Co(II) complexes, which typically show μₑff ~4.5–5.0 BM .

- Data Table :

| Metal Ion | Observed λmax (nm) | Proposed Coordination Mode |

|---|---|---|

| Co(II) | 450 | Bidentate (N,S) |

| Ni(II) | 420 | Bidentate (N,S) |

Q. How can contradictory data on the compound’s stability in aqueous solutions be resolved?

- Methodological Answer :

- Controlled pH Studies : Prepare buffered solutions (pH 2–10) and monitor degradation via HPLC. Thiol oxidation to disulfides is likely above pH 7.0. Use TCEP or DTT (1–5 mM) as stabilizing agents in neutral/basic conditions .

- Kinetic Analysis : Perform Arrhenius studies at 25°C, 37°C, and 50°C to calculate activation energy (Ea) for degradation. Compare with literature values for similar thiols .

- Advanced Detection : Use LC-MS/MS to identify degradation products (e.g., dimeric disulfides) and quantify residual intact compound .

Q. What strategies can optimize the compound’s solubility for biological assays without compromising stability?

- Methodological Answer :

- Solvent Systems : Test aqueous buffers (PBS, Tris-HCl) with 10% DMSO or ethanol. Avoid strong acids/bases to prevent protonation of the amino group .

- Cyclodextrin Complexation : Use β-cyclodextrin (5–10 mM) to enhance solubility via host-guest interactions. Confirm stability via circular dichroism (CD) spectroscopy .

- Temperature Control : Maintain solutions at 4°C during assays. Pre-filter (0.22 µm) to remove particulates formed due to thiol oxidation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported molecular weights or spectral data for this compound?

- Methodological Answer :

- Cross-Validation : Compare experimental HR-MS data with theoretical values (e.g., 171.012 g/mol for C4H10ClNO2S). Discrepancies >0.005 g/mol suggest impurities or hydration .

- Isotopic Pattern Analysis : Use high-resolution MS to confirm the presence of chlorine isotopes (³⁵Cl:³⁷Cl ≈ 3:1) and rule out adducts (e.g., Na⁺, K⁺) .

- Collaborative Studies : Share samples with independent labs for NMR and elemental analysis to verify purity and structural integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.